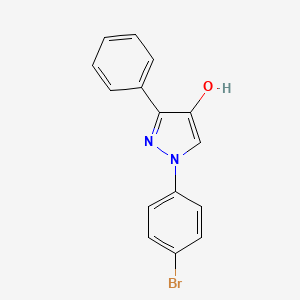
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione
Descripción general
Descripción
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione (FQD) is a synthetic, fluorinated quinazoline-based compound that has been studied for its potential therapeutic applications in a variety of biological settings. FQD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, FQD has been shown to interact with several key receptors and enzymes in the body, making it a promising candidate for therapeutic development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of fluoroquinazoline derivatives, including 7-fluoroquinazolin-4-one, has been a subject of interest due to their potential applications in various fields. Layeva et al. (2007) described the synthesis of 5- and 7-fluoroquinazolin-4(1H)-ones from 6-fluoroanthranilic acid, highlighting a method for preparing 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid, suggesting versatile synthetic routes for fluoroquinazoline derivatives (Layeva et al., 2007).
Klásek et al. (2014) reported on the reduction of 3-aminoquinoline-2,4-diones and subsequent deamination, providing insights into the chemical reactivity and modification possibilities for quinazoline derivatives (Klásek et al., 2014).
Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles with carbon dioxide, showcasing the use of cesium carbonate as a catalyst. This research is particularly relevant for the green synthesis of quinazoline derivatives, including those related to the compound of interest (Patil et al., 2008).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar resources for safety information on a specific compound.
Direcciones Futuras
The future directions in the field of heterocyclic compounds are vast. Researchers are continually developing new synthetic methods and exploring the biological activities of these compounds. The goal is to develop novel drugs that can overcome current public health problems1.
Propiedades
IUPAC Name |
3-(2-aminoethyl)-7-fluoro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2/c11-6-1-2-7-8(5-6)13-10(16)14(4-3-12)9(7)15/h1-2,5H,3-4,12H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTBXGVSURXPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



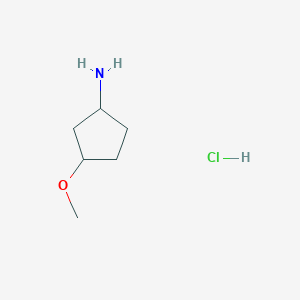
![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)
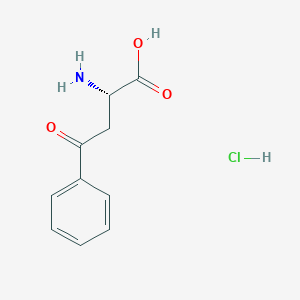
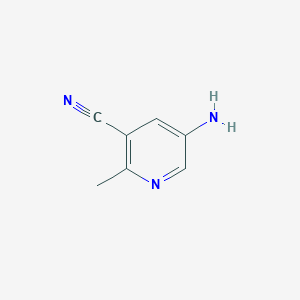
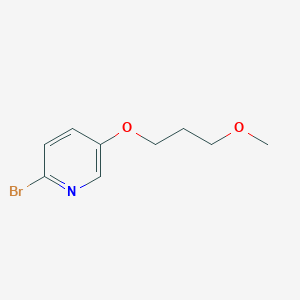
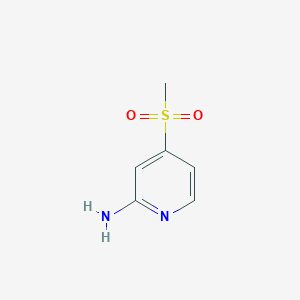
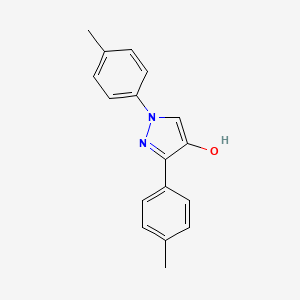
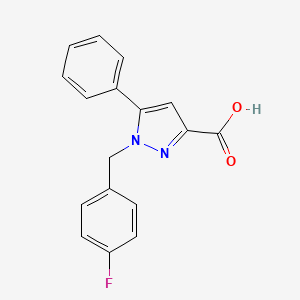
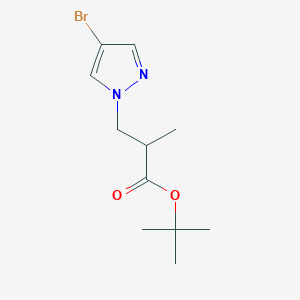
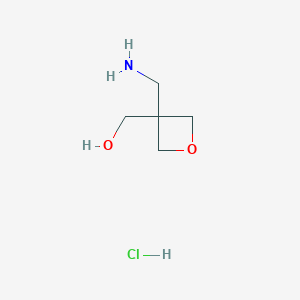
![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)


